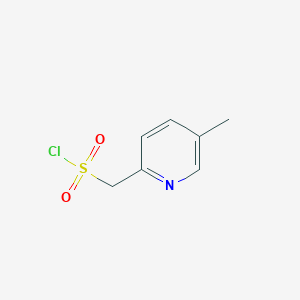
8-Bromo-5-fluoroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-fluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₄BrFN₂ and a molecular weight of 251.05 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
Chemical Reactions Analysis
8-Bromo-5-fluoroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-5-fluoroisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals.
Medicine: It can be used in the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoroisoquinoline-1-carbonitrile is not well-documented. like other isoquinoline derivatives, it may interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways involved would depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
8-Bromo-5-fluoroisoquinoline-1-carbonitrile can be compared with other similar compounds such as:
5-Bromo-8-fluoroisoquinoline-1-carbonitrile: Similar in structure but with different positions of bromine and fluorine atoms.
8-Fluoroisoquinoline-1-carbonitrile: Lacks the bromine atom, which may affect its reactivity and applications.
5-Bromoisoquinoline-1-carbonitrile: Lacks the fluorine atom, which may influence its chemical properties and biological activities.
Properties
Molecular Formula |
C10H4BrFN2 |
|---|---|
Molecular Weight |
251.05 g/mol |
IUPAC Name |
8-bromo-5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-7-1-2-8(12)6-3-4-14-9(5-13)10(6)7/h1-4H |
InChI Key |
XYOMVWNCFOWNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN=C2C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B15263202.png)
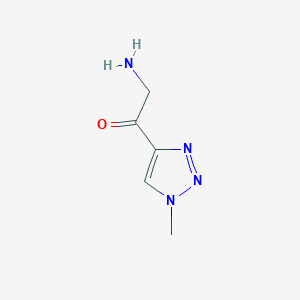
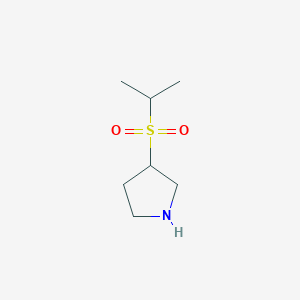
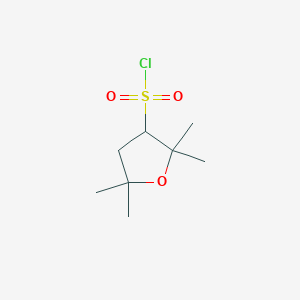

![4-(Chloromethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B15263231.png)
![tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate](/img/structure/B15263239.png)
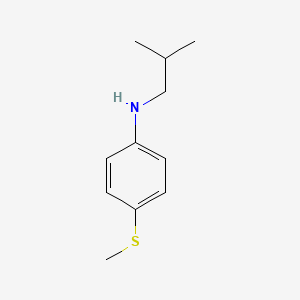

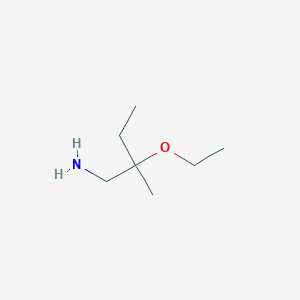

![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B15263279.png)
amine](/img/structure/B15263290.png)
